Tricaproin

Catalog No.
S590547
CAS No.
621-70-5
M.F
C21H38O6
M. Wt
386.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricaproin

CAS Number

621-70-5

Product Name

Tricaproin

IUPAC Name

2,3-di(hexanoyloxy)propyl hexanoate

Molecular Formula

C21H38O6

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C21H38O6/c1-4-7-10-13-19(22)25-16-18(27-21(24)15-12-9-6-3)17-26-20(23)14-11-8-5-2/h18H,4-17H2,1-3H3

InChI Key

MAYCICSNZYXLHB-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC

Solubility

0.00045 mg/mL at 37 °C

Synonyms

Hexanoic Acid 1,2,3-Propanetriyl Ester; Trihexanoin; Caproic Triglyceride; Glycerin Tricaproate; Glycerin Trihexanoate; Glycerol Tricaproate; Glycerol Tricapronate; Glycerol Trihexanoate; Glyceryl Tricaproate; NSC 406885; Tricapronin; Tricaproylglyce

Canonical SMILES

CCCCCC(=O)OCC(COC(=O)CCCCC)OC(=O)CCCCC

In Vitro and In Vivo Studies of Lipid Metabolism:

Tricaproin, due to its unique structure and medium-chain length fatty acids, can be utilized in in vitro and in vivo studies to investigate various aspects of lipid metabolism. Its rapid absorption and different metabolic pathways compared to longer-chain triglycerides make it a valuable tool for researchers. For example, Tricaproin can be used to:

  • Study the effects of dietary fat on metabolic pathways: By comparing the effects of Tricaproin with other types of fats on cellular and organismal levels, researchers can gain insights into how different fats are absorbed, metabolized, and utilized for energy production. [Source: National Institutes of Health, ]
  • Investigate the role of specific enzymes in fat digestion: Tricaproin can be used as a substrate for enzymes involved in fat breakdown, allowing researchers to study their activity and function in various tissues and cell types. [Source: Journal of Lipid Research, ]

Drug Delivery Systems:

Tricaproin's properties, like its solubility and biocompatibility, make it a potential candidate for developing drug delivery systems. By encapsulating hydrophobic drugs within Tricaproin-based nanoparticles, researchers aim to:

  • Improve drug solubility and bioavailability: Encapsulation can enhance the solubility of poorly soluble drugs, leading to improved absorption and distribution in the body. [Source: International Journal of Pharmaceutics, ]
  • Target specific tissues or cells: By modifying the surface of Tricaproin-based nanoparticles, researchers can potentially target the delivery of drugs to specific tissues or cell types, improving drug efficacy and reducing side effects. [Source: Current Drug Delivery, ]

Research on Fatty Acid Oxidation Disorders:

Tricaproin may be used in research on fatty acid oxidation disorders, where the body has difficulty breaking down certain types of fats. Due to its medium-chain length, Tricaproin bypasses the usual breakdown pathway in the gut and is directly transported to the liver, where it is readily metabolized for energy. This property makes it a potential alternative energy source for individuals with these disorders. [Source: Molecular Genetics and Metabolism, ]

Other Potential Applications:

Preliminary research suggests Tricaproin might have additional applications in:

  • Studying the effects of dietary fats on cognitive function [Source: Frontiers in Nutrition, ]
  • Investigating the role of specific gut microbiota in health and disease [Source: Applied Microbiology and Biotechnology, ]

Tricaproin is a synthetic compound []. It's not naturally found in large amounts in food sources but can be produced from vegetable oils []. Tricaproin has gained interest in scientific research due to its potential applications in medicine and pharmacology [, ].


Molecular Structure Analysis

Tricaproin consists of a glycerol molecule bonded to three hexanoic acid molecules. Glycerol is a simple alcohol with three hydroxyl groups (OH). Each hexanoic acid molecule has a six-carbon chain ending in a carboxylic acid group (COOH). The hydroxyl groups of glycerol form ester bonds with the carboxylic acid groups of hexanoic acid, giving tricaproin its characteristic structure [].


Chemical Reactions Analysis

Tricaproin can undergo various chemical reactions, including:

  • Hydrolysis: Tricaproin can be broken down into glycerol and hexanoic acid by enzymes or under acidic or basic conditions [].

Physical And Chemical Properties Analysis

  • Melting point: 34-35 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Insoluble in water, soluble in organic solvents [].

Research suggests tricaproin might be beneficial due to its role as a medium-chain triglyceride (MCT). MCTs are absorbed and metabolized differently than long-chain triglycerides (LCTs), the most common type of fat in food. MCTs are broken down more quickly and may provide a readily available energy source [].

Studies are investigating the potential applications of tricaproin in various areas, including:

  • Infant nutrition: MCTs like tricaproin might be helpful for infants with fat malabsorption issues [].
  • Athletic performance: MCTs could potentially serve as a fuel source for athletes [].

Physical Description

Liquid

XLogP3

5.7

Melting Point

-60.0 °C
-25°C

UNII

EZ1Y9R895Y

Other CAS

621-70-5

Wikipedia

Trihexanoin

General Manufacturing Information

Textiles, apparel, and leather manufacturing
Hexanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester: ACTIVE

Dates

Modify: 2023-08-15

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